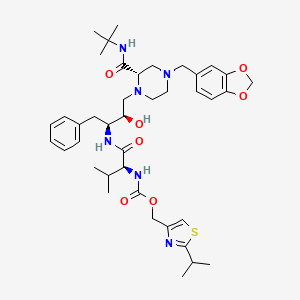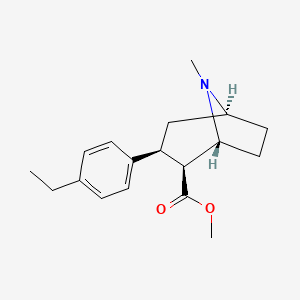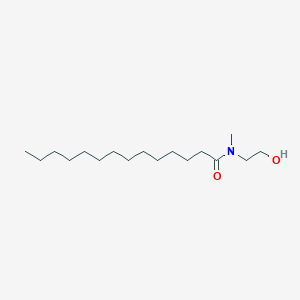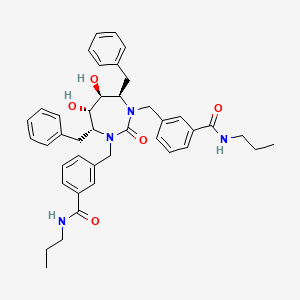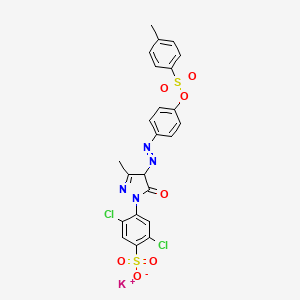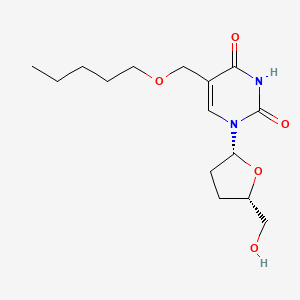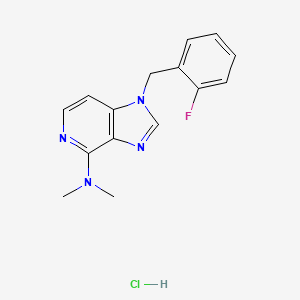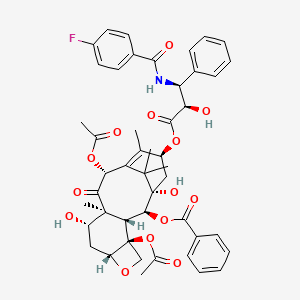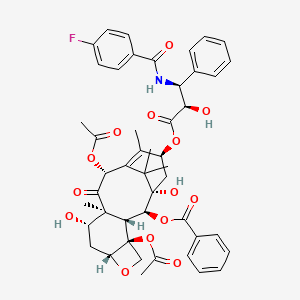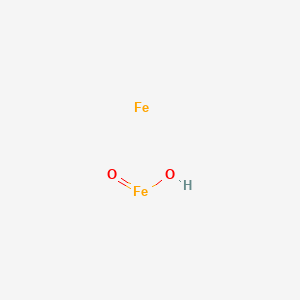
Golcadomide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Golcadomide hydrochloride is a novel, oral, small-molecule cereblon E3 ligase modulator (CELMoD) agent. It is designed to induce targeted degradation of specific transcription factors, such as Ikaros and Aiolos, which play crucial roles in the development of B-cell malignancies . This compound has shown promising efficacy and a manageable safety profile in patients with relapsed or refractory non-Hodgkin lymphoma .
Preparation Methods
The synthesis of Golcadomide hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques, purification processes, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Golcadomide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Golcadomide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of cereblon E3 ligase modulation and targeted protein degradation.
Biology: It helps in understanding the role of transcription factors like Ikaros and Aiolos in cellular processes and disease development.
Mechanism of Action
Golcadomide hydrochloride exerts its effects by co-opting cereblon, a protein involved in the ubiquitin-proteasome system. This interaction leads to the targeted degradation of transcription factors Ikaros and Aiolos, which are crucial for B-cell malignancy development. By degrading these transcription factors, this compound inhibits the proliferation of malignant B-cells and induces apoptosis, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Golcadomide hydrochloride is unique among cereblon E3 ligase modulators due to its specific targeting of Ikaros and Aiolos. Similar compounds include:
Lenalidomide: Another cereblon E3 ligase modulator used in the treatment of multiple myeloma and other hematologic malignancies.
Pomalidomide: A derivative of thalidomide with similar mechanisms of action, used in the treatment of multiple myeloma.
This compound stands out due to its specific targeting and degradation of Ikaros and Aiolos, making it a promising candidate for treating B-cell malignancies .
Properties
CAS No. |
2639939-36-7 |
|---|---|
Molecular Formula |
C28H31ClFN5O5 |
Molecular Weight |
572.0 g/mol |
IUPAC Name |
2-[(3S)-2,6-dioxopiperidin-3-yl]-4-[[2-fluoro-4-[(3-morpholin-4-ylazetidin-1-yl)methyl]phenyl]methylamino]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C28H30FN5O5.ClH/c29-21-12-17(14-32-15-19(16-32)33-8-10-39-11-9-33)4-5-18(21)13-30-22-3-1-2-20-25(22)28(38)34(27(20)37)23-6-7-24(35)31-26(23)36;/h1-5,12,19,23,30H,6-11,13-16H2,(H,31,35,36);1H/t23-;/m0./s1 |
InChI Key |
GPLAJWRFGHEJAX-BQAIUKQQSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F.Cl |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



